tert-Butyl 1-benzothiophene-5-carboxylate
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Overview
Description
Tert-Butyl 1-benzothiophene-5-carboxylate is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-benzothiophene-5-carboxylate typically involves the functionalization of the benzothiophene core. One common method includes the reaction of benzothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 1-benzothiophene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
Tert-Butyl 1-benzothiophene-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of tert-Butyl 1-benzothiophene-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzothiophene-3-carboxylic acid
- 2-Benzothiophene-3-carboxylic acid
- 3-Benzothiophene-2-carboxylic acid
Uniqueness
Tert-Butyl 1-benzothiophene-5-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and solubility. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
918540-31-5 |
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Molecular Formula |
C13H14O2S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
tert-butyl 1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C13H14O2S/c1-13(2,3)15-12(14)10-4-5-11-9(8-10)6-7-16-11/h4-8H,1-3H3 |
InChI Key |
HYMCXHRTVBDHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)SC=C2 |
Origin of Product |
United States |
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